Home > Products > Screening Compounds P80866 > N-(2,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
N-(2,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide - 1116017-14-1

N-(2,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

Catalog Number: EVT-2911104
CAS Number: 1116017-14-1
Molecular Formula: C19H19N3O2
Molecular Weight: 321.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-{[(2-Methylquinolin-8-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione

Compound Description: This compound, denoted as 2b in its source paper [], is a quinoline derivative featuring a 1,3,4-oxadiazole-2(3H)-thione moiety. It demonstrated significant antibacterial activity against Staphylococcus aureus. Docking studies revealed its potential as a Staphylococcus aureus Enoyl-ACP reductase (saFabI) inhibitor, highlighting its ability to form a stable ternary complex with the enzyme and NAD+ through hydrogen bonding and stacking interactions.

N-(4-Fluorophenyl)-2-(5-((2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)acetamide

Compound Description: This compound, referred to as Hit-1 in its respective study [], was identified through virtual screening as a potential inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR-1). It exhibited favorable binding affinity to the receptor in silico, suggesting its potential as a therapeutic agent for cholangiocarcinoma.

4-(4-((2-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)carbamoyl)pyridin-2-yl)-1-methylpiperazin-1-ium

Compound Description: This compound, designated as Hit-4 in its study [], emerged as another potential FGFR-1 inhibitor from virtual screening efforts. Notably, it demonstrated a high degree of pharmacophoric similarity to Infigratinib, a known FGFR inhibitor, and exhibited promising binding affinity to FGFR-1 in silico.

Overview

N-(2,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a chemical compound that belongs to the class of quinazoline derivatives. This compound is noted for its potential applications in pharmaceutical research, particularly as a pharmacological agent targeting specific biological pathways. The molecular formula is C17H19N3O2C_{17}H_{19}N_{3}O_{2}, and it exhibits a complex structure that contributes to its biological activities.

Source

The compound is synthesized through various chemical methods and has been discussed in several patents and scientific literature. Notably, it has been referenced in patent WO2021080929A1, which focuses on derivatives of quinazoline and their potential as inhibitors for specific biological targets, including LRRK2 (leucine-rich repeat kinase 2) .

Classification

N-(2,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is classified as an organic compound due to its carbon-based structure. It falls within the category of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). The compound also features phenyl and quinazoline moieties, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of N-(2,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves multi-step organic reactions. The general synthetic pathway may include:

  1. Formation of Quinazoline Derivative: The initial step involves synthesizing the quinazoline ring, which can be achieved through cyclization reactions involving appropriate precursors such as 2-aminoaryl compounds and carbonyl sources.
  2. Acetamide Formation: Following the formation of the quinazoline structure, the acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
  3. Coupling Reaction: The final step involves coupling the 2,5-dimethylphenyl group with the previously formed quinazoline acetamide using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.

Technical Details

The reaction conditions such as temperature, solvent choice (e.g., dimethylformamide or dichloromethane), and reaction time are critical for optimizing yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress and confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of N-(2,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide can be represented as follows:

N 2 5 dimethylphenyl 2 2 methylquinazolin 4 yl oxy acetamide\text{N 2 5 dimethylphenyl 2 2 methylquinazolin 4 yl oxy acetamide}

Data

The compound features:

  • Molecular Weight: 289.35 g mol289.35\text{ g mol}
  • Structural Formula: C17H19N3O2
  • Key functional groups: Amide (–C(=O)–N–), Ether (–O–), Aromatic rings.

Crystallographic data may be available from studies that examine its solid-state structure, providing insights into intermolecular interactions and packing arrangements.

Chemical Reactions Analysis

Reactions

N-(2,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide can participate in various chemical reactions typical for amides and ethers:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  2. Substitution Reactions: The ether oxygen may undergo nucleophilic substitution if activated appropriately.
  3. Reductive Reactions: The compound may also be subject to reduction reactions under specific conditions to modify functional groups.

Technical Details

The reactivity of this compound can be explored through various mechanistic studies, often employing spectroscopic methods to elucidate reaction pathways.

Mechanism of Action

Process

The mechanism of action for N-(2,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide primarily involves its interaction with specific biological targets within cellular pathways:

  1. Inhibition of Kinases: As suggested by its classification as a potential inhibitor of LRRK2, the compound likely binds to the kinase domain, preventing substrate phosphorylation.
  2. Modulation of Signaling Pathways: By inhibiting specific kinases, it may alter downstream signaling cascades involved in cell proliferation or apoptosis.

Data

Pharmacological studies would typically assess binding affinities (IC50 values) and evaluate cellular responses through assays measuring cell viability or activity in relevant biological models.

Physical and Chemical Properties Analysis

Physical Properties

N-(2,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide exhibits several notable physical properties:

  • Appearance: Typically solid at room temperature.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and sparingly soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases leading to hydrolysis or degradation.

Relevant data regarding its melting point and boiling point may be determined experimentally or sourced from literature.

Applications

Scientific Uses

N-(2,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide has potential applications in several fields:

  1. Pharmaceutical Development: As a candidate for drug development targeting neurodegenerative diseases due to its role as a LRRK2 inhibitor.
  2. Biochemical Research: Utilized in studies investigating kinase signaling pathways and their implications in various diseases including cancer and Parkinson's disease.
  3. Synthetic Chemistry: Acts as an intermediate for further chemical modifications leading to novel derivatives with enhanced biological activity.
Synthesis Methodologies and Optimization Strategies

Multi-Step Organic Synthesis Pathways for Quinazoline-Acetamide Hybrids

The synthesis of N-(2,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide follows a modular three-step sequence to assemble the quinazoline-acetamide hybrid scaffold. The pathway initiates with anthranilic acid derivatives as starting materials, which undergo cyclization with nitriles or amides to form the 2-methylquinazolin-4-ol core. Subsequent etherification bridges this intermediate with chloroacetamide derivatives, yielding the ether-linked acetamide precursor. The final Buchwald-Hartwig amination couples the acetamide segment with 2,5-dimethylaniline under palladium catalysis (e.g., Pd(dba)₂/XPhos), completing the target molecule .

Comparative studies of positional isomers reveal that the ortho-methyl group in 2,5-dimethylaniline introduces steric constraints during amination, reducing yields by ~15% compared to the 3,5-dimethylphenyl analog. Optimization requires precise stoichiometric control (1:1.2 quinazoline-acetamide:aniline ratio) and inert reaction conditions to suppress oxidative byproducts [4].

Table 1: Yield Comparison of Dimethylphenyl Isomers in Final Amination Step

Aniline IsomerCatalyst SystemReaction Temp (°C)Yield (%)
2,5-DimethylphenylPd(dba)₂/XPhos10068
3,5-DimethylphenylPd(dba)₂/XPhos10083
2,4-DimethylphenylPd(OAc)₂/BINAP9071

Cyclization Techniques for 2-Methylquinazoline Core Formation

Construction of the 2-methylquinazolin-4-ol intermediate employs acid-catalyzed cyclocondensation. Anthranilic acid reacts with acetamide or acetonitrile derivatives in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours, achieving cyclization efficiencies >85% . Microwave-assisted methods significantly enhance reaction kinetics, reducing cyclization time to 30–45 minutes while maintaining yields at 82–88%. Key to regioselectivity is the use of ortho-substituted anthranilic acids, where the 2-methyl group is introduced via acetic anhydride-mediated N-acetylation prior to ring closure [6].

Solvent-free cyclization under Dean-Stark conditions minimizes side products, with toluene facilitating azeotropic removal of water. This method improves atom economy and simplifies purification, though it requires stringent temperature control (110±5°C) to prevent decarboxylation [6].

Etherification and Acetylation: Key Steps in Functional Group Integration

Etherification of 2-methylquinazolin-4-ol with chloroacetamide derivatives is the critical junction for assembling the molecular backbone. Employing potassium carbonate (K₂CO₃) in anhydrous acetone at 56°C for 12 hours achieves 75–80% yield, with rigorous exclusion of moisture preventing hydrolysis of the chloroacetamide reagent . Nucleophilic substitution kinetics reveal that electron-withdrawing groups on the quinazoline ring accelerate the reaction, though the 2-methyl substituent necessitates longer reaction times (14–16 hours) due to steric hindrance at the 4-position oxygen [5].

Table 2: Etherification Efficiency Under Varied Bases and Solvents

BaseSolventTime (h)Yield (%)Byproduct Formation
K₂CO₃Acetone1278<5%
Cs₂CO₃DMF8828–12%
NaHTHF67015%
DBUAcetonitrile10687%

Acetylation of 2,5-dimethylaniline with chloroacetyl chloride precedes this step, conducted in dichloromethane (DCM) with triethylamine scavenger at 0–5°C to suppress diacylation. This intermediate is used directly without isolation in subsequent etherification [4].

Solvent Systems and Catalytic Conditions for Yield Maximization

Solvent polarity profoundly impacts cyclization and etherification efficiency. Apolar solvents (toluene, n-hexane) favor cyclization yields (86–89%) by minimizing nucleophilic interference, while polar aprotic solvents like DMF or dimethylacetamide (DMAc) enhance etherification rates but risk O-alkylation byproducts. Mixed solvent systems (e.g., acetone:water 4:1) during amination improve aniline solubility without compromising palladium catalyst stability [6].

Catalytic innovation includes phase-transfer catalysts (tetrabutylammonium bromide) for interfacial reactions in biphasic systems, boosting etherification yields to 84%. For palladium-catalyzed amination, ligand screening shows XPhos provides superior steric protection versus triphenylphosphine, reducing protodehalogenation side products from 20% to <7% [4]. Temperature gradients during cyclization (ramping from 25°C to 140°C over 2 hours) prevent exothermic decomposition, crucial for gram-scale synthesis.

Purification Protocols: HPLC and TLC Monitoring in Synthetic Workflows

Reverse-phase HPLC (C18 column; acetonitrile:water gradient from 30:70 to 80:20 over 20 min) resolves the target compound from regioisomeric impurities and unreacted aniline, with detection at 254 nm confirming >98% purity . TLC systems (silica gel GF254; ethyl acetate:n-hexane 1:1) provide real-time reaction monitoring (Rf = 0.45 for product vs. Rf = 0.25 for quinazolinol intermediate).

Post-synthesis, column chromatography on silica gel with stepwise elution (5→20% methanol in DCM) isolates the acetamide-quinazoline hybrid. Structural validation employs ¹H NMR (characteristic signals: δ 2.2–2.5 ppm for aromatic methyls, δ 7.5–8.5 ppm for quinazoline protons) and HRMS ([M+H]⁺ m/z calc. 321.38, observed 321.42) . Recrystallization from ethanol:water (3:1) yields analytically pure crystals suitable for XRD analysis.

Properties

CAS Number

1116017-14-1

Product Name

N-(2,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide

IUPAC Name

N-(2,5-dimethylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide

Molecular Formula

C19H19N3O2

Molecular Weight

321.38

InChI

InChI=1S/C19H19N3O2/c1-12-8-9-13(2)17(10-12)22-18(23)11-24-19-15-6-4-5-7-16(15)20-14(3)21-19/h4-10H,11H2,1-3H3,(H,22,23)

InChI Key

RXGQEHHQVBBWIR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)COC2=NC(=NC3=CC=CC=C32)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.